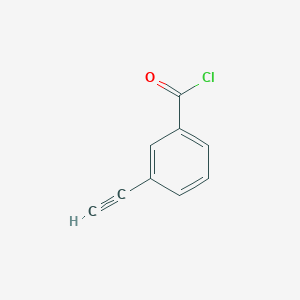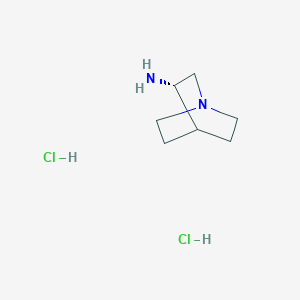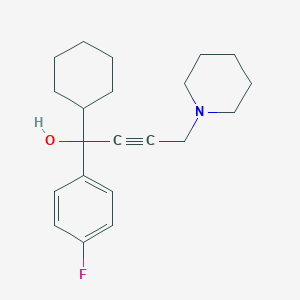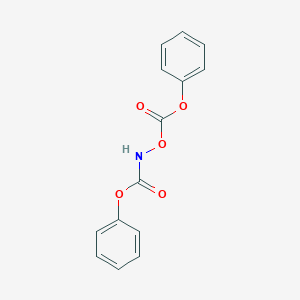
3-Ethynylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynylbenzoyl chloride, also known as 3-EBZCl, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In
Applications De Recherche Scientifique
3-Ethynylbenzoyl chloride has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of liquid crystals and OLED materials.
Mécanisme D'action
The mechanism of action of 3-Ethynylbenzoyl chloride is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It can also act as a precursor for the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity levels in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Ethynylbenzoyl chloride in lab experiments is its versatility. It can be used in various reactions and is easily synthesized. However, it is important to note that this compound can be hazardous and should be handled with care.
Orientations Futures
There are several future directions for the use of 3-Ethynylbenzoyl chloride in scientific research. One potential area of application is in the development of new materials, such as polymers and liquid crystals. It can also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its synthesis method is well established, and it has been shown to have low toxicity levels. While there is limited information available on its biochemical and physiological effects, there are several potential future directions for its use in the development of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
143587-37-5 |
|---|---|
Formule moléculaire |
C9H5ClO |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
3-ethynylbenzoyl chloride |
InChI |
InChI=1S/C9H5ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H |
Clé InChI |
LHAMNFYQGUXJTI-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)C(=O)Cl |
SMILES canonique |
C#CC1=CC(=CC=C1)C(=O)Cl |
Synonymes |
Benzoyl chloride, 3-ethynyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)






![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)



